molecular formula C17H20N2O6 B12205982 Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate

Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate

Cat. No.: B12205982
M. Wt: 348.3 g/mol
InChI Key: BKIXVYYLTRMMTE-UHFFFAOYSA-N
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Description

Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with hydroxy, methyl, and carbamoyl groups, as well as a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. For example, the carbamoyl group can form hydrogen bonds with active site residues of enzymes, while the methoxyphenyl group can interact with hydrophobic pockets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]-benzoate
  • 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone

Uniqueness

Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate is unique due to its specific combination of functional groups and its pyridine ring structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C17H20N2O6

Molecular Weight

348.3 g/mol

IUPAC Name

methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C17H20N2O6/c1-9-15(17(22)25-4)11(8-14(20)18-9)16(21)19-12-6-5-10(23-2)7-13(12)24-3/h5-7,11H,8H2,1-4H3,(H,18,20)(H,19,21)

InChI Key

BKIXVYYLTRMMTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C(=O)NC2=C(C=C(C=C2)OC)OC)C(=O)OC

Origin of Product

United States

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